MS39

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

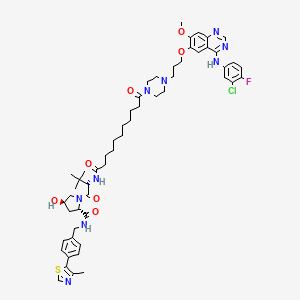

Molecular Formula |

C55H71ClFN9O7S |

|---|---|

Molecular Weight |

1056.7 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H71ClFN9O7S/c1-36-50(74-35-61-36)38-18-16-37(17-19-38)32-58-53(70)45-29-40(67)33-66(45)54(71)51(55(2,3)4)63-48(68)14-11-9-7-6-8-10-12-15-49(69)65-25-23-64(24-26-65)22-13-27-73-47-30-41-44(31-46(47)72-5)59-34-60-52(41)62-39-20-21-43(57)42(56)28-39/h16-21,28,30-31,34-35,40,45,51,67H,6-15,22-27,29,32-33H2,1-5H3,(H,58,70)(H,63,68)(H,59,60,62)/t40-,45+,51-/m1/s1 |

InChI Key |

HLFLODKZIGYHNR-LTEFSYCBSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of MS177, an EZH2-Targeting PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of MS177, a potent and fast-acting EZH2-targeting Proteolysis Targeting Chimera (PROTAC) degrader. This document details the compound's effects on key signaling pathways, summarizes quantitative data from various studies, and outlines the methodologies of pivotal experiments.

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression of target genes.[1] Dysregulation of EZH2 activity is implicated in the progression of various cancers, making it a significant target for therapeutic intervention.[1][2] MS177 is a PROTAC designed to induce the degradation of EZH2, offering a promising therapeutic strategy for cancers dependent on EZH2 activity.[3][4]

Core Mechanism of Action

MS177 functions as a heterobifunctional molecule, consisting of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), a linker, and a potent EZH2 inhibitor, C24.[3][5] This design allows MS177 to recruit EZH2 to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the EZH2 protein.

The degradation of EZH2 by MS177 has two major consequences:

-

Depletion of the canonical EZH2-PRC2 complex: This leads to a reduction in global H3K27me3 levels, thereby reactivating the expression of tumor suppressor genes silenced by PRC2.[3][4]

-

Depletion of the non-canonical EZH2-cMyc complex: MS177 also effectively degrades the non-canonical complex of EZH2 with the oncoprotein cMyc, leading to the degradation of cMyc itself.[3][4]

This dual action on both canonical and non-canonical EZH2 complexes contributes to the potent anti-tumor activity of MS177, including the induction of cell growth inhibition, apoptosis, and cell cycle arrest in cancer cells.[3][6]

Signaling Pathways

The primary signaling pathway affected by MS177 is the PRC2-mediated gene silencing pathway. By inducing the degradation of EZH2, MS177 effectively dismantles the PRC2 complex and reverses its epigenetic silencing effects. Additionally, its action on the non-canonical EZH2-cMyc complex impacts oncogenic signaling driven by cMyc.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for MS177 in various experimental settings.

Table 1: In Vitro Potency of MS177

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (EZH2-PRC2 inhibition) | - | 7 nM | [3] |

| IC₅₀ (C24 moiety) | - | 12 nM | [3][5] |

| DC₅₀ (EZH2 degradation) | EOL-1 | 0.2 ± 0.1 µM | [4] |

| MV4;11 | 1.5 ± 0.2 µM | [4] | |

| Dₘₐₓ (EZH2 degradation) | EOL-1 | 82% | [4] |

| MV4;11 | 68% | [4] | |

| IC₅₀ (Anti-proliferation) | MLL-r leukemia cells | 0.1 - 0.57 µM | [3] |

| AML patient samples | 0.09 - 1.35 µM | [3] |

Table 2: In Vivo Efficacy and Pharmacokinetics of MS177

| Parameter | Model | Dosage | Outcome | Reference |

| Tumor Growth Inhibition | MLL-r AML PDX model | 100 mg/kg, i.p., BID for 6 days | Tumor growth repression | [3] |

| MLL-r leukemia xenograft | 100 mg/kg, i.p., BID for 6 days | Tumor growth repression | [3] | |

| Pharmacokinetics | Male Swiss Albino mice | 50 mg/kg, i.p. | Intraplasma concentration ~1 µM | [3] |

| Tolerability | Mice | 100 mg/kg, i.p., BID for 6 days/week | Well-tolerated, no apparent toxicity | [3] |

| Mice | 200 mg/kg, i.p., BID for 3 days/week | Well-tolerated, no apparent toxicity | [3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

5.1. PROTAC-Induced Protein Degradation Assay (Western Blot)

This protocol is used to determine the degradation of a target protein (EZH2) following treatment with a PROTAC (MS177).

Protocol Steps:

-

Cell Culture and Treatment: Plate cancer cells (e.g., EOL-1, MV4;11) at an appropriate density. After 24 hours, treat the cells with a dose range of MS177, negative controls (e.g., MS177N1, MS177N2), and a vehicle control (DMSO) for the desired time period (e.g., 16 or 24 hours).[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against EZH2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).[7]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the EZH2 signal to the loading control. Calculate the percentage of EZH2 degradation relative to the vehicle control to determine the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).[7]

5.2. In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the EZH2-PRC2 complex and its inhibition by compounds like MS177.

References

- 1. Recent update on the development of EZH2 inhibitors and degraders for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The challenges of EZH2 drug development [pharmaceutical-technology.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MS177 | EZH2 PROTAC | Probechem Biochemicals [probechem.com]

- 5. MS177 - MedChem Express [bioscience.co.uk]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

MS39 PROTAC: A Technical Guide to a Potent and Selective EGFR Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. MS39 is a potent and selective PROTAC that targets mutant epidermal growth factor receptor (EGFR), a key driver in non-small-cell lung cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its evaluation, and a summary of its constituent components.

Introduction to this compound PROTAC

This compound is a heterobifunctional small molecule that potently and selectively induces the degradation of mutant forms of the epidermal growth factor receptor (EGFR), such as those with exon 19 deletions (Del19) and the L858R mutation. It shows minimal effect on wild-type EGFR, offering a promising therapeutic window. This compound is comprised of three key components: a targeting ligand for mutant EGFR (gefitinib), a recruiter for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a flexible linker that connects these two moieties.[1][2] By bringing mutant EGFR into close proximity with the VHL E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of the receptor, leading to the suppression of downstream oncogenic signaling pathways and inhibition of cancer cell proliferation.[1]

Core Components of this compound

This compound is meticulously designed with three integral parts that work in concert to achieve its targeted protein degradation function:

-

Targeting Ligand: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine, a derivative of the EGFR inhibitor Gefitinib, which selectively binds to the ATP-binding site of mutant EGFR.

-

E3 Ligase Ligand: (S,R,S)-AHPC-based ligand that recognizes and binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

-

Linker: An undecanedioic acid-based linker that connects the targeting ligand and the E3 ligase ligand, providing the necessary flexibility and length to facilitate the formation of a stable ternary complex.[3]

Mechanism of Action and Signaling Pathway

This compound operates through the PROTAC mechanism, which involves the formation of a ternary complex between the target protein (mutant EGFR), this compound, and the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of mutant EGFR. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome. This process is catalytic, as this compound is released after inducing ubiquitination and can engage with another target protein molecule.

Caption: Mechanism of action of this compound PROTAC.

The degradation of mutant EGFR by this compound effectively shuts down the downstream signaling pathways that drive tumor growth and survival, including the PI3K-Akt and MAPK pathways.

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity.

Table 1: In Vitro Degradation Potency of this compound

| Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | Treatment Time (hours) |

| HCC827 | exon 19 del | 5.0 | >95 | 16 |

| H3255 | L858R | 3.3 | >95 | 16 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Binding Affinities of this compound and its Precursors

| Compound | Target | Kd (nM) |

| Gefitinib | EGFR WT | 1.1 ± 2 |

| EGFR L858R | 0.8 ± 2 | |

| This compound | EGFR WT | 11 ± 3 |

| EGFR L858R | 12 ± 7 |

Kd: Dissociation constant.

Table 3: Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM) |

| H3255 | Data not explicitly provided, but this compound showed significantly more potent inhibition of cell growth compared to its negative control. |

IC50: Half-maximal inhibitory concentration.

Pharmacokinetic Properties

While this compound has been reported to be bioavailable in mice following intraperitoneal administration, specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC are not publicly available in the reviewed literature. For context, a similar gefitinib-based PROTAC, PROTAC-3-gefitinib, when administered subcutaneously to rats, exhibited a half-life of 7.2 hours, a Tmax of 6 hours, and a Cmax of 67 ng/mL. It is important to note that these values are for a different, though related, compound and may not be representative of this compound's pharmacokinetic profile.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Western Blotting for EGFR Degradation

This protocol quantifies the reduction in EGFR protein levels following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., HCC827, H3255)

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EGFR, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 16 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA buffer to each well, incubate on ice for 30 minutes, and then scrape the cells. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Apply ECL substrate and visualize protein bands. Quantify band intensities and normalize EGFR levels to the loading control.

Cell Viability Assay (CCK-8)

This assay determines the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well. Allow to attach overnight.

-

Treatment: Treat cells with a serial dilution of this compound for 72 hours.

-

Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the this compound-dependent interaction between mutant EGFR and VHL.

Materials:

-

Treated cell lysates

-

Anti-EGFR antibody

-

Anti-VHL antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound, a negative control, and vehicle for a short duration (e.g., 2-4 hours). Lyse the cells as described in the Western blot protocol.

-

Immunoprecipitation: Incubate the cell lysates with an anti-EGFR antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.

-

Washing and Elution: Wash the beads multiple times to remove non-specific binding. Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-VHL antibody to detect the co-immunoprecipitated VHL. The presence of a VHL band in the this compound-treated sample indicates the formation of the ternary complex.

Experimental and Logical Workflows

The development and characterization of this compound follow a logical progression of experiments to establish its efficacy and mechanism of action.

Caption: A typical experimental workflow for the evaluation of this compound.

Conclusion

This compound is a highly potent and selective PROTAC degrader of mutant EGFR. Its ability to effectively induce the degradation of oncogenic EGFR in cancer cell lines highlights its potential as a promising therapeutic agent for the treatment of non-small-cell lung cancer. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in the field of targeted protein degradation. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

MS39: A Technical Guide to a Potent and Selective EGFR Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS39 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). As a heterobifunctional molecule, this compound co-opts the cell's natural protein disposal machinery to target and eliminate EGFR, a key driver in various cancers, particularly non-small cell lung cancer. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and biological characterization of this compound.

Discovery and Design

This compound was developed as a gefitinib-based PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EGFR. The design strategy involved chemically linking the EGFR inhibitor gefitinib (B1684475) to a VHL ligand via a flexible linker. This tripartite structure allows this compound to simultaneously bind to both EGFR and the VHL E3 ligase, thereby inducing the formation of a ternary complex. This proximity facilitates the ubiquitination of EGFR by the E3 ligase, marking it for degradation by the proteasome. The discovery of this compound was first reported by Cheng et al. in their 2020 publication in the Journal of Medicinal Chemistry.[1][2]

Chemical Synthesis

The synthesis of this compound involves a multi-step process culminating in the conjugation of the gefitinib analog, the VHL ligand, and the linker. While the specific, detailed protocol is found in the supplementary materials of the original publication, the general synthetic strategy involves the preparation of the three key components followed by their sequential coupling.

A generalized synthetic workflow is as follows:

Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of EGFR. The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound, with its two distinct ligands, binds simultaneously to the EGFR protein and the VHL E3 ubiquitin ligase, forming a stable ternary complex.

-

Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the EGFR protein.

-

Proteasomal Degradation: The poly-ubiquitinated EGFR is then recognized and degraded by the 26S proteasome.

-

Recycling: this compound is released after inducing ubiquitination and can participate in further rounds of EGFR degradation.

Quantitative Data

The biological activity of this compound has been characterized in various non-small cell lung cancer (NSCLC) cell lines, demonstrating its potency and selectivity for mutant forms of EGFR.

| Parameter | Cell Line | EGFR Mutation | Value | Reference |

| DC₅₀ (Degradation) | HCC-827 | Exon 19 Deletion | 5.0 nM | |

| DC₅₀ (Degradation) | H3255 | L858R | 3.3 nM | |

| Selectivity | OVCAR8 (WT), H1299 (WT) | Wild-Type | No significant degradation | [3] |

| In Vivo Bioavailability | Mice | N/A | Sufficient for in vivo efficacy studies | [3] |

DC₅₀ (Half-maximal Degradation Concentration) is the concentration of the compound that induces 50% degradation of the target protein.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize EGFR PROTACs like this compound.

Western Blotting for EGFR Degradation

This assay is fundamental to quantify the degradation of EGFR protein levels following PROTAC treatment.

Workflow:

References

An In-depth Technical Guide to MS39: A Potent and Selective EGFR Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS39 is a potent and selective bifunctional small molecule degrader of the Epidermal Growth Factor Receptor (EGFR).[1] As a Proteolysis Targeting Chimera (PROTAC), this compound is engineered to specifically induce the degradation of mutant forms of EGFR, which are implicated in the pathogenesis of non-small-cell lung cancer (NSCLC), while sparing the wild-type protein.[1][2][3] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant biological assays are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to EGFR, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4][5] The EGFR-targeting moiety is derived from the first-generation EGFR inhibitor, gefitinib.[1][4]

Chemical Structure

IUPAC Name: (2S,4R)-1-((S)-2-(11-(4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)piperazin-1-yl)-11-oxoundecanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2675490-92-1 | |

| Molecular Formula | C₅₅H₇₁ClFN₉O₇S | |

| Molecular Weight | 1056.74 g/mol | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathway

This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate mutant EGFR.[6]

The proposed mechanism of action is as follows:

-

Ternary Complex Formation: this compound simultaneously binds to both mutant EGFR and the VHL E3 ubiquitin ligase, forming a ternary complex.[2]

-

Ubiquitination: The proximity induced by this compound allows the VHL E3 ligase to polyubiquitinate EGFR.

-

Proteasomal Degradation: The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome.[6]

-

Inhibition of Downstream Signaling: The degradation of EGFR leads to the suppression of downstream pro-survival signaling pathways, such as the PI3K/AKT and MAPK pathways, ultimately inhibiting cell proliferation and survival.[6]

Biological Activity

This compound has demonstrated potent and selective degradation of mutant EGFR in various non-small-cell lung cancer (NSCLC) cell lines.

In Vitro Degradation Activity

| Cell Line | EGFR Mutation | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| HCC827 | exon 19 deletion | 5.0 | >95 | [1] |

| H3255 | L858R mutation | 3.3 | >95 | [1] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

In Vitro Anti-proliferative Activity

This compound effectively inhibits the proliferation of lung cancer cells harboring EGFR mutations.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Western Blotting for EGFR Degradation

This protocol is used to quantify the degradation of EGFR induced by this compound.[6]

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.[6]

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[6]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

-

Incubate the membrane with a primary antibody against EGFR (and a loading control like GAPDH) overnight at 4°C.[6]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]

-

Cell Viability (MTT) Assay

This assay measures the effect of this compound on cell proliferation and viability.[6]

-

Cell Seeding:

-

Seed NSCLC cells in a 96-well plate and allow them to attach overnight.[6]

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).[6]

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.[6]

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Pharmacokinetics

This compound has been shown to be bioavailable in mice following intraperitoneal (i.p.) administration, making it suitable for in vivo efficacy studies.[1][8]

Synthesis

The synthesis of this compound involves a multi-step process. A key step is the coupling of the gefitinib-derived piperazine (B1678402) moiety to a linker, which is then conjugated to the VHL E3 ligase ligand.[1]

Conclusion

This compound is a highly potent and selective degrader of mutant EGFR with promising therapeutic potential for the treatment of NSCLC. Its well-characterized mechanism of action and demonstrated in vitro and in vivo activity make it a valuable tool for cancer research and drug development. The detailed protocols provided herein should enable further investigation into the full therapeutic utility of this novel compound.

References

- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MS-39: An Ophthalmic Diagnostic Device

Initial searches for the biological activity of a compound designated "MS39" did not yield any results for a biologically active agent. Instead, all findings consistently point to the MS-39, a sophisticated medical imaging device used in ophthalmology. This guide, therefore, provides a comprehensive overview of the MS-39 device, its technical specifications, and its applications in clinical practice.

The MS-39 is an advanced diagnostic instrument that combines Placido disk corneal topography with high-resolution anterior segment optical coherence tomography (AS-OCT).[1][2][3] This dual-technology approach allows for a detailed and comprehensive analysis of the cornea and the entire anterior segment of the eye.[1][4]

Core Technology and Capabilities

The MS-39 provides a wealth of information for clinicians, including detailed data on the pachymetry (thickness), elevation, curvature, and dioptric power of both the anterior and posterior corneal surfaces.[1][3] The device is capable of capturing high-resolution cross-sectional images with a diameter of up to 16 mm, revealing intricate details of the corneal structure and its various layers.[1][4]

A key feature of the MS-39 is its ability to generate a precise epithelial thickness map.[1][2] This is crucial for the early detection and management of corneal ectatic disorders such as keratoconus, as epithelial abnormalities can be an early indicator of the disease.[2][5] The device's high resolution allows for the separate analysis of epithelial and stromal tissue, which is particularly valuable before transepithelial refractive treatments and for postoperative evaluation.[4]

Clinical Applications

The MS-39 has a wide range of applications in both clinical diagnostics and surgical planning:

-

Corneal and Refractive Surgery: The detailed corneal data provided by the MS-39 is essential for planning various refractive surgery procedures.[1][3] It allows surgeons to make more informed decisions, leading to safer and more precise treatments.[4]

-

Keratoconus Screening and Management: The device's ability to provide detailed information on corneal shape, thickness, and epithelial mapping makes it a valuable tool for diagnosing and monitoring keratoconus.[2][5]

-

Cataract Surgery and IOL Calculation: The MS-39 includes an intraocular lens (IOL) calculation module that utilizes ray-tracing techniques.[1][6] This allows for accurate IOL power calculations, even in eyes that have undergone previous refractive surgery.[6]

-

Glaucoma Screening: The device can measure the anterior chamber angle and corneal pachymetry, which are important parameters in the assessment of glaucoma risk.[1]

-

Dry Eye and Tear Film Analysis: The integrated Placido disk technology enables advanced analysis of the tear film, including non-invasive break-up time (NI-BUT).[1]

-

Pupillography: The MS-39 can perform pupillography measurements under various light conditions, which is important for planning refractive surgeries and understanding a patient's visual quality.[1]

Data Presentation and Visualization

The Phoenix software platform used by the MS-39 allows for the comprehensive analysis and storage of patient data.[1] It provides a variety of topographic maps and summary indices for clinical assessment.

Key Data Outputs:

| Data Type | Description |

| Topographic Maps | Tangential and sagittal curvature, elevation, and refractive power for both anterior and posterior corneal surfaces.[2] |

| Thickness Maps | Detailed maps of the total corneal thickness and the epithelial layer thickness.[2] |

| Aberrometry Data | Analysis of corneal aberrations, providing insights into the eye's optical quality.[1] |

| Keratoconus Indices | A summary of key indices to aid in the screening and diagnosis of keratoconus.[5] |

Experimental Protocols and Workflows

The operation of the MS-39 involves a standardized scanning protocol to acquire high-quality images and data.

Standard Examination Workflow:

Conclusion

The MS-39 is a powerful and versatile diagnostic tool that provides a comprehensive analysis of the anterior segment of the eye. Its ability to combine topographic and tomographic data, along with detailed epithelial mapping, makes it an invaluable asset for ophthalmologists in the diagnosis, management, and surgical treatment of a wide range of ocular conditions. While the initial query for the "biological activity of this compound" appears to be based on a misinterpretation, the MS-39 device itself represents a significant technological advancement in the field of ophthalmology.

References

- 1. hansoninstruments.co.uk [hansoninstruments.co.uk]

- 2. hansoninstruments.co.uk [hansoninstruments.co.uk]

- 3. Device for Anterior Segment Analysis of Eye | MS-39 | CSO Ophtalmic [csoitalia.it]

- 4. SCHWIND MS-39: Spectral domain OCT and topographer [eye-tech-solutions.com]

- 5. Accuracy of the indices of MS-39 anterior segment optical coherence tomography in the diagnosis of keratoconic corneas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Target Protein Binding Affinity: A Case Study with Gefitinib and EGFR

Introduction: In the realm of drug discovery and development, the precise interaction between a therapeutic compound and its biological target is of paramount importance. This interaction, quantified by binding affinity, dictates the potency, selectivity, and overall efficacy of a drug. A high binding affinity often translates to a lower required dosage, potentially reducing off-target effects and patient side effects. This technical guide delves into the core principles of target protein binding affinity, utilizing the well-documented interaction between the tyrosine kinase inhibitor Gefitinib (B1684475) and its target, the Epidermal Growth Factor Receptor (EGFR), as a comprehensive case study. Information regarding a compound designated "MS39" is not available in the public domain; therefore, the Gefitinib-EGFR model will serve to illustrate the essential concepts and experimental methodologies relevant to this field.

Gefitinib and its Target: Epidermal Growth Factor Receptor (EGFR)

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a member of the ErbB family of receptors.[1][2][3] It functions by competitively binding to the adenosine (B11128) triphosphate (ATP)-binding site within the intracellular domain of the EGFR.[2][4] This action prevents the receptor's autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[2][3][4]

EGFR itself is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell growth, survival, and differentiation.[5][6][7] Upon binding to its natural ligands, such as epidermal growth factor (EGF), EGFR dimerizes and activates its intrinsic kinase activity.[8] However, in many types of cancer, particularly non-small cell lung cancer (NSCLC), EGFR is often overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[1][5][7] Gefitinib is particularly effective in patients with specific activating mutations in the EGFR gene, which can increase the receptor's affinity for the drug.[9][10]

Quantitative Analysis of Gefitinib-EGFR Binding Affinity

The affinity of Gefitinib for EGFR has been quantified using various biophysical and biochemical assays. The data reveals a significantly higher affinity for certain mutant forms of EGFR compared to the wild-type receptor, which explains its enhanced efficacy in patients with these mutations.

| Compound | Target Protein | Measurement Type | Affinity Value | Reference |

| Gefitinib | Wild-Type EGFR | IC50 | ~47.0 µM | [11] |

| Gefitinib | Mutant EGFR (15 bp deletion in exon 19) | IC50 | ~53.0 nM | [11] |

| Gefitinib | Wild-Type EGFR (L858R mutant, active state) | Binding Free Energy | -13 kcal/mol | [12] |

| Gefitinib | Mutant EGFR (T790M) | Binding Free Energy | -12 kcal/mol | [12] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. Binding free energy is a measure of the strength of the binding interaction, with more negative values indicating stronger binding.

EGFR Signaling Pathways and Inhibition by Gefitinib

Activation of EGFR triggers a complex network of intracellular signaling pathways that ultimately regulate cellular processes. Gefitinib's inhibition of EGFR autophosphorylation effectively blocks these downstream signals. The three major signaling cascades affected are:

-

Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is central to cell proliferation, invasion, and metastasis.[8]

-

PI3K-Akt-mTOR Pathway: This is a major survival pathway that inhibits apoptosis and promotes cell growth.[5][8][13]

-

JAK/STAT Pathway: This pathway is also involved in the transcription of genes associated with cell survival.[8]

The following diagram illustrates the EGFR signaling network and the point of intervention by Gefitinib.

Experimental Protocols

Determining the binding affinity of a compound to its target protein requires precise and validated experimental methods. Below are detailed protocols for two common techniques used in the characterization of kinase inhibitors like Gefitinib.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[14][15]

Objective: To determine the dissociation constant (KD) of Gefitinib binding to EGFR.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human EGFR protein (kinase domain)

-

Gefitinib

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

-

Regeneration solution (e.g., 50 mM NaOH)[15]

Methodology:

-

Chip Preparation and Immobilization:

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a standard amine coupling kit (EDC/NHS).

-

Inject the recombinant EGFR protein over the activated surface to achieve covalent immobilization. A target immobilization level of ~10,000 Response Units (RU) is typical.

-

Deactivate any remaining active esters with ethanolamine.

-

A reference flow cell is prepared similarly but without the EGFR protein to subtract non-specific binding.[15]

-

-

Binding Analysis:

-

Prepare a dilution series of Gefitinib in running buffer. Concentrations should span a range from well below to well above the expected KD.

-

Inject each concentration of Gefitinib over the EGFR and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).[15]

-

After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.[15]

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Globally fit the association and dissociation curves from the different Gefitinib concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

The software will calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

The following diagram outlines the general workflow for an SPR experiment.

Cell-Based Assay for Functional Inhibition

Cell-based assays measure the functional consequence of target engagement in a cellular context, providing a valuable complement to biophysical data.

Objective: To determine the IC50 value of Gefitinib by measuring the inhibition of EGFR phosphorylation in a cancer cell line.

Materials:

-

NSCLC cell line with EGFR mutation (e.g., PC-9)

-

Cell culture medium and supplements

-

Gefitinib stock solution (in DMSO)[16]

-

EGF

-

Lysis buffer

-

Antibodies for Western Blot or ELISA: anti-phospho-EGFR and anti-total-EGFR

-

96-well plates

Methodology:

-

Cell Culture and Plating:

-

Culture PC-9 cells under standard conditions.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Compound Treatment:

-

Starve the cells in serum-free medium for 4-6 hours.

-

Prepare a serial dilution of Gefitinib in serum-free medium.

-

Treat the cells with the different concentrations of Gefitinib for 2 hours.

-

-

EGFR Stimulation and Cell Lysis:

-

Stimulate the cells with a fixed concentration of EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.

-

Wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.

-

-

Quantification of Phospho-EGFR:

-

Quantify the levels of phosphorylated EGFR and total EGFR in the cell lysates using a method such as ELISA or Western Blot.

-

-

Data Analysis:

-

Normalize the phospho-EGFR signal to the total EGFR signal for each concentration of Gefitinib.

-

Plot the normalized phospho-EGFR levels against the logarithm of the Gefitinib concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

The workflow for this cell-based assay is depicted below.

Conclusion

The study of target protein binding affinity is a cornerstone of modern drug development. As illustrated by the case of Gefitinib and EGFR, a comprehensive understanding of the quantitative binding characteristics, the molecular mechanism of action, and the downstream cellular consequences is essential for designing effective and selective therapies. The methodologies detailed in this guide, from biophysical techniques like SPR to functional cell-based assays, provide the necessary tools for researchers to characterize these critical molecular interactions and advance the development of next-generation therapeutics.

References

- 1. medschool.co [medschool.co]

- 2. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 5. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. ClinPGx [clinpgx.org]

- 9. Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

- 14. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]

- 15. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

In Vitro Studies of MS39: A Comprehensive Technical Overview

A Note to the Reader: Initial searches for "MS39" in the context of in vitro studies have predominantly returned information regarding a medical imaging device, the MS-39 Anterior Segment Optical Coherence Tomographer (AS-OCT), used in ophthalmology. There is a significant lack of publicly available data pertaining to "this compound" as a chemical compound or drug undergoing in vitro laboratory studies. This guide will therefore focus on the technical capabilities and data generated by the MS-39 device, which can be utilized in clinical research and studies, some of which may have in vitro components in a broader sense (e.g., analysis of tear film).

Introduction

The MS-39 is an advanced diagnostic instrument that combines Placido disk corneal topography with high-resolution spectral domain optical coherence tomography (SD-OCT) to provide a detailed analysis of the anterior segment of the eye.[1][2][3][4] This dual-technology approach allows for the acquisition of a wide range of quantitative data on corneal structure, including pachymetry, elevation, curvature, and dioptric power of both the anterior and posterior corneal surfaces.[2][3] Its high-resolution imaging capabilities extend to the iris, iridocorneal angle, and crystalline lens, making it a versatile tool for both clinical diagnostics and surgical planning.[4][5]

Core Technical Specifications and Data Presentation

The MS-39 provides a wealth of quantitative data that is crucial for researchers and clinicians. Below is a summary of key measurable parameters.

| Parameter | Description | Typical Application | Source |

| Corneal Topography | Measurement of the anterior corneal surface curvature using a Placido disc system.[1] Provides data on keratometry, elevation, and power. | Keratoconus screening, contact lens fitting, refractive surgery planning. | [1][6] |

| Corneal Tomography | Cross-sectional imaging of the cornea and anterior segment using SD-OCT with an axial resolution of 3.5 μm.[1] | Detailed analysis of corneal layers, pachymetry mapping, and assessment of corneal pathologies. | [1][5] |

| Epithelial and Stromal Mapping | High-resolution mapping of the epithelial and stromal thickness.[3][5] This is particularly useful for detecting the epithelial masking effect in corneal abnormalities.[3][5] | Early detection of keratoconus, monitoring corneal healing after surgery. | [3][5][7] |

| Pachymetry | Measurement of corneal thickness across a wide diameter. | Glaucoma screening, pre-operative assessment for refractive surgery. | [3] |

| Anterior Chamber Analysis | Measurement of anterior chamber depth, angle-to-angle distance, and iridocorneal angle parameters (AOD, TISA).[3] | Glaucoma diagnosis and management. | [3] |

| Crystalline Lens Biometry | Measurement of lens thickness, its distance from the cornea, and its equatorial plane position.[3][8] | Intraocular lens (IOL) power calculation for cataract surgery.[3][8] | |

| Pupillography | Dynamic or static measurement of pupil diameter under various lighting conditions (scotopic, mesopic, photopic).[3][4][5] | Planning for refractive treatments to optimize vision quality. | [3][4][5] |

| Tear Film Analysis | Advanced analysis of tear break-up time using Placido disk technology.[4] | Diagnosis and management of dry eye disease. | [4] |

Experimental Protocols

While "in vitro studies" in the traditional sense are not applicable, the following outlines the general workflow for data acquisition and analysis using the MS-39 for clinical research purposes.

General Data Acquisition Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Device for Anterior Segment Analysis of Eye | MS-39 | CSO Ophtalmic [csoitalia.it]

- 3. hansoninstruments.co.uk [hansoninstruments.co.uk]

- 4. mivision.com.au [mivision.com.au]

- 5. SCHWIND MS-39: Spectral domain OCT and topographer [eye-tech-solutions.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

Technical Guide: The Role and Therapeutic Targeting of CD39 in Cancer

It appears there may be a misunderstanding in the query, as "MS39" does not correspond to a known molecule or drug with documented effects on cancer cell lines in the available scientific literature. The search results primarily point to two distinct topics: "CD39," a critical enzyme in cancer immunotherapy, and "MS-39," an ophthalmic diagnostic device.

Given the context of the request, which focuses on cancer cell lines, signaling pathways, and drug development, it is highly probable that the intended topic was CD39 . CD39 is an ectonucleotidase that plays a significant role in tumor immunology by breaking down extracellular ATP, a pro-inflammatory signal, into AMP, which is then converted to the immunosuppressive molecule adenosine (B11128). The inhibition of CD39 is a promising strategy in cancer therapy to enhance anti-tumor immunity.

This technical guide will proceed under the assumption that the query intended to explore the effects of targeting CD39 on cancer cell lines.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the ectonucleotidase CD39 as a therapeutic target in oncology. It summarizes the quantitative effects of CD39 modulation on cancer cell lines, details relevant experimental protocols, and illustrates the core signaling pathways involved.

Introduction to CD39 in the Tumor Microenvironment

CD39, also known as Ectonucleoside Triphosphate Diphosphohydrolase-1 (ENTPD1), is a cell surface enzyme that hydrolyzes extracellular adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) into adenosine monophosphate (AMP). In the tumor microenvironment (TME), dying or stressed cancer cells release ATP, which acts as a potent immunostimulatory signal, often referred to as a "find me" signal for immune cells. However, high expression of CD39 on tumor cells and various immune cells within the TME counteracts this effect.

The enzymatic activity of CD39 is the rate-limiting step in the conversion of pro-inflammatory extracellular ATP into immunosuppressive adenosine. The resulting AMP is further hydrolyzed by CD73 (Ecto-5'-nucleotidase) to produce adenosine. Adenosine then binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions. This adenosinergic pathway is a key mechanism of immune evasion by tumors. Consequently, inhibiting CD39 is an attractive therapeutic strategy to restore anti-tumor immunity by increasing immunostimulatory ATP and reducing immunosuppressive adenosine in the TME.

Quantitative Effects of Targeting CD39 on Cancer Cell Lines

The therapeutic potential of targeting CD39 is under active investigation. While the primary mechanism of anti-CD39 therapy is the modulation of the immune response, studies have also explored its direct and indirect effects on cancer cells. The impact of CD39 inhibition can be multifaceted, influencing tumor growth, metastasis, and the tumor's interaction with its microenvironment.

Below is a summary of representative quantitative data from studies investigating the effects of targeting CD39.

| Cancer Type | Cell Line | Therapeutic Agent | Observed Effect | Quantitative Finding | Reference |

| Colorectal Cancer | MC-26 | Genetic deletion of CD39 | Reduced liver metastasis | Significantly slower growth of hepatic metastases in CD39 deficient mice compared to CD39 over-expressing mice. | |

| Lung Cancer (Kras mutated) | Murine Kras;Atg5fl/fl | CD39 inhibitor (POM-1) | Reduced tumor foci | Abolished accumulation of intratumoral Tregs and reduced the number of tumor foci. | |

| Melanoma | SK-MEL-28 | Anti-CD39 antibody (TTX-030) | Inhibition of ATPase activity | Sub-nanomolar potency in inhibiting CD39 ATPase enzymatic function. Maximal inhibition of cellular CD39 ATPase velocity was 85%. | |

| Various Solid Tumors | Human monocyte-derived dendritic cell/T cell/carcinoma cell line coculture | CD39 inhibition | Enhanced T cell function | Greater production of IL-2, granzyme B, and IFNγ. |

Experimental Protocols

The investigation of CD39's role in cancer involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

In Vitro ATPase Activity Assay

This assay quantifies the enzymatic activity of CD39 on the cell surface.

-

Objective: To measure the rate of ATP hydrolysis by CD39 expressed on cancer cells.

-

Materials:

-

Cancer cell line of interest (e.g., SK-MEL-28)

-

Assay buffer (e.g., Tris buffer, pH 7.4, containing CaCl2 and MgCl2)

-

ATP substrate

-

Malachite green reagent for phosphate (B84403) detection

-

CD39 inhibitor (e.g., POM-1, anti-CD39 antibody)

-

96-well microplate

-

Plate reader

-

-

Procedure:

-

Culture cancer cells to the desired confluency and harvest.

-

Resuspend a known number of cells in the assay buffer.

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of the CD39 inhibitor for a specified time (e.g., 30 minutes at 37°C).

-

Initiate the enzymatic reaction by adding a known concentration of ATP to each well.

-

Incubate for a defined period (e.g., 60 minutes at 37°C).

-

Stop the reaction by adding a stopping reagent.

-

Add the malachite green reagent to each well to detect the amount of inorganic phosphate released from ATP hydrolysis.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

-

Calculate the amount of phosphate released based on a standard curve and determine the rate of ATP hydrolysis.

-

T-Cell Activation and Cytotoxicity Assay in a Co-culture System

This assay assesses the impact of CD39 inhibition on the ability of T cells to recognize and kill cancer cells.

-

Objective: To determine if blocking CD39 on cancer cells or immune cells enhances T-cell mediated cytotoxicity.

-

Materials:

-

Target cancer cell line

-

Effector T cells (e.g., activated human CD8+ T cells)

-

Anti-CD39 antibody or small molecule inhibitor

-

Cell culture medium

-

Reagents for measuring cell viability (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) or cytokine release (e.g., ELISA kits for IFNγ, TNFα).

-

Fluorescence microscope or flow cytometer.

-

-

Procedure:

-

Label the target cancer cells with a fluorescent dye (e.g., Calcein-AM).

-

Plate the labeled cancer cells in a 96-well plate.

-

Add the CD39 inhibitor to the wells containing cancer cells.

-

Add the effector T cells at various effector-to-target ratios.

-

Co-culture the cells for a specified period (e.g., 4-24 hours).

-

At the end of the incubation, measure cancer cell viability by quantifying the remaining fluorescent signal or by flow cytometry analysis of live/dead cell markers.

-

Collect the supernatant from the co-culture to measure the concentration of cytokines (e.g., IFNγ) released by activated T cells using ELISA.

-

Signaling Pathways and Experimental Workflows

The CD39-Adenosine Signaling Pathway in the Tumor Microenvironment

The following diagram illustrates the central role of CD39 in the generation of immunosuppressive adenosine within the TME.

Caption: The CD39-adenosine signaling pathway in the tumor microenvironment.

Experimental Workflow for Evaluating Anti-CD39 Therapy

The diagram below outlines a typical workflow for the preclinical evaluation of a novel anti-CD39 therapeutic agent.

Caption: Preclinical experimental workflow for anti-CD39 drug development.

Conclusion and Future Directions

The targeting of CD39 represents a promising frontier in cancer immunotherapy. By mitigating the immunosuppressive effects of adenosine and promoting an ATP-rich, pro-inflammatory tumor microenvironment, anti-CD39 therapies have the potential to enhance the efficacy of existing treatments, including checkpoint inhibitors. The ongoing research and clinical trials of anti-CD39 agents will provide further insights into their mechanisms of action and clinical utility across various cancer types. A deeper understanding of the intricate signaling networks governed by purinergic signaling in the TME will be crucial for the rational design of combination therapies and the identification of patient populations most likely to benefit from this therapeutic approach.

MS39: A Technical Guide to Targeted Degradation of Mutant EGFR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of MS39, a potent and selective PROTAC (Proteolysis Targeting Chimera), in the targeted degradation of mutant epidermal growth factor receptor (EGFR). This compound represents a significant advancement in the field of targeted protein degradation, offering a promising therapeutic strategy for cancers driven by EGFR mutations, particularly non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols, quantitative data, and a visualization of the associated signaling pathways and experimental workflows.

Introduction to this compound and Targeted Protein Degradation

Targeted protein degradation is a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound is a PROTAC designed to specifically target mutant forms of EGFR. It is composed of three key components:

-

A warhead: Gefitinib, an EGFR tyrosine kinase inhibitor, which binds to the mutant EGFR protein.

-

A linker: A chemical chain that connects the warhead and the E3 ligase ligand.

-

An E3 ligase ligand: A molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

By bringing mutant EGFR into close proximity with the VHL E3 ligase, this compound facilitates the transfer of ubiquitin to the EGFR protein, marking it for destruction by the proteasome. This targeted degradation approach offers several advantages over traditional inhibition, including the potential to overcome drug resistance and address non-enzymatic functions of the target protein.

Mechanism of Action of this compound

The mechanism of this compound-mediated degradation of mutant EGFR involves a series of orchestrated molecular events, as depicted in the signaling pathway below.

Caption: Mechanism of this compound-mediated targeted protein degradation.

Quantitative Data on this compound Activity

The efficacy of this compound has been demonstrated through various in vitro studies. The following tables summarize key quantitative data regarding its degradation capabilities and selectivity.

Table 1: In Vitro Degradation Potency of this compound

| Cell Line | EGFR Mutation | DC50 (nM) | Reference |

| HCC827 | exon 19 del | 5.0 | [1] |

| H3255 | L858R | 3.3 | [1] |

DC50: Half-maximal degradation concentration.

Table 2: Selectivity Profile of this compound

| Cell Line | EGFR Status | Effect on EGFR Levels | Concentration | Reference |

| OVCAR8 | Wild-Type | No significant degradation | Up to 10 µM | [1] |

| H1299 | Wild-Type | No significant degradation | Up to 10 µM | [1] |

Table 3: In Vivo Pharmacokinetic Parameters of a PROTAC in Mice

| Parameter | Value | Unit | Administration Route |

| Cmax | 94.1 | ng/mL | i.p. (5 mg/kg) |

| T1/2 | 0.481 | h | i.p. (5 mg/kg) |

| Cmax | 221 | ng/mL | s.c. (5 mg/kg) |

| T1/2 | 1.58 | h | s.c. (5 mg/kg) |

Note: This data is for a representative PROTAC and may not be specific to this compound, but provides an indication of typical pharmacokinetic properties.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for EGFR Degradation

This protocol is used to quantify the reduction in EGFR protein levels following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., HCC827, H3255)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-EGFR, anti-GAPDH, or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize protein bands using an ECL detection system. Quantify band intensities and normalize to a loading control (GAPDH or β-actin).

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Immunoprecipitation for Ubiquitination Analysis

This protocol is used to confirm that this compound-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

-

Cancer cell lines

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer

-

Anti-EGFR antibody

-

Protein A/G agarose (B213101) beads

-

Anti-ubiquitin antibody

Procedure:

-

Cell Treatment: Treat cells with this compound, with or without a proteasome inhibitor, for a specified time.

-

Cell Lysis: Lyse the cells to obtain total protein.

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-EGFR antibody to form an antibody-antigen complex.

-

Add Protein A/G agarose beads to capture the immune complexes.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins.

-

Separate the proteins by SDS-PAGE and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated EGFR.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating a PROTAC like this compound and the logical relationship of its components.

Caption: A typical experimental workflow for evaluating a PROTAC like this compound.

References

The Ubiquitin-Proteasome System as a Therapeutic Target

An in-depth analysis of publicly available information reveals no direct link between a compound or molecule designated "MS39" and the ubiquitin-proteasome system. Extensive searches for "this compound" consistently yield results pertaining to the MS-39 Anterior Segment OCT, a diagnostic instrument used in ophthalmology for detailed imaging of the cornea and other frontal structures of the eye.[1][2][3][4][5][6][7][8][9][10][11]

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins, thereby regulating a multitude of cellular processes.[12][13][14][15][16] This intricate system involves a cascade of enzymes—E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase)—that tag substrate proteins with ubiquitin, marking them for degradation by the proteasome.[13][14][16] The specificity of this system is primarily determined by the vast family of E3 ligases, which recognize specific target proteins.[17][18][19][20][21]

Given the highly specific and technical nature of the user's request for quantitative data, experimental protocols, and signaling pathways related to a compound named "this compound" and its interaction with the UPS, the absence of any such information in the public domain prevents the creation of the requested technical guide. It is possible that "this compound" is an internal compound name not yet disclosed in scientific literature, a misnomer, or a compound that is still in the very early stages of unpublished research.

Therefore, this guide cannot provide the detailed information requested on "this compound" and its role in the ubiquitin-proteasome system. The following sections provide a general overview of the ubiquitin-proteasome system as a drug target, which may be of interest to researchers, scientists, and drug development professionals.

The central role of the UPS in maintaining cellular homeostasis makes it an attractive target for therapeutic intervention in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[12][22] The ability to modulate the UPS offers the potential to selectively degrade proteins that drive disease progression.

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins.[23][24] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase.[14][24] This induced proximity facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome.[14][24]

Key Components of the Ubiquitin-Proteasome System in Drug Discovery

-

E3 Ubiquitin Ligases: With over 600 E3 ligases in humans, these enzymes provide a vast landscape for targeted drug development.[25] The substrate specificity of E3 ligases allows for the selective degradation of target proteins, minimizing off-target effects.

-

Deubiquitinating Enzymes (DUBs): DUBs counteract the ubiquitination process by removing ubiquitin chains from substrate proteins.[18][19][20] Inhibition of DUBs can enhance the degradation of oncoproteins and is another promising avenue for cancer therapy.

-

Proteasome Inhibitors: These drugs block the activity of the proteasome, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in rapidly dividing cancer cells.[12]

Visualizing the Ubiquitin-Proteasome System

The following diagram illustrates the general mechanism of the ubiquitin-proteasome system.

References

- 1. Repeatability of corneal curvature with the MS-39 anterior segment tomographer in a cataractous population | PLOS One [journals.plos.org]

- 2. youtube.com [youtube.com]

- 3. The Anterior segment OCT MS-39, manufactured by CSO, receives FDA clearance - CSO Italia [csoitalia.it]

- 4. CSO MS-39 | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. SCHWIND MS-39: Spectral domain OCT and topographer [eye-tech-solutions.com]

- 8. hansoninstruments.co.uk [hansoninstruments.co.uk]

- 9. hansoninstruments.co.uk [hansoninstruments.co.uk]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. The ubiquitin-proteasome system--micro target for macro intervention? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. Exploration on the Mechanism of Ubiquitin Proteasome System in Cerebral Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Deubiquitinase USP39 and E3 ligase TRIM26 balance the level of ZEB1 ubiquitination and thereby determine the progression of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. USP39 stabilizes β-catenin by deubiquitination and suppressing E3 ligase TRIM26 pre-mRNA maturation to promote HCC progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. USP39 stabilizes β-catenin by deubiquitination and suppressing E3 ligase TRIM26 pre-mRNA maturation to promote HCC progression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. E3 Ubiquitin Ligase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 22. CD39 transforming cancer therapy by modulating tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protein degradation resources – Bristol Myers Squibb [bms.com]

- 24. Predicting the structural basis of targeted protein degradation by integrating molecular dynamics simulations with structural mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mechanism of client selection by the protein quality control factor UBE2O - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of MS39: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for MS39, a novel bifunctional small-molecule degrader targeting the Epidermal Growth Factor Receptor (EGFR). This compound, also identified as compound 6, has emerged as a promising therapeutic candidate for non-small-cell lung cancers (NSCLC) harboring specific EGFR mutations. This document synthesizes key findings on its mechanism of action, in vitro efficacy, and pharmacokinetic profile, presenting data in a structured format to facilitate evaluation and future research.

Core Compound Information

| Parameter | Description |

| Compound Name | This compound (Compound 6) |

| Compound Type | Proteolysis Targeting Chimera (PROTAC) |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) |

| Mechanism of Action | Induces degradation of mutant EGFR by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. |

| Therapeutic Area | Oncology, specifically Non-Small-Cell Lung Cancer (NSCLC) |

In Vitro Efficacy

This compound has demonstrated potent and selective degradation of mutant EGFR in NSCLC cell lines, while sparing the wild-type (WT) form of the receptor. This selectivity is a key attribute, potentially leading to a wider therapeutic window and reduced side effects compared to non-selective EGFR inhibitors.

EGFR Degradation

This compound induces the degradation of mutant EGFR in a concentration-dependent manner. The half-maximal degradation concentration (DC50) values in two different NSCLC cell lines are summarized below.

| Cell Line | EGFR Mutation | DC50 (nM) |

| HCC-827 | Exon 19 deletion | 5.0 |

| H3255 | L858R | 3.3 |

Data from a 16-hour treatment period.

Cell Proliferation Inhibition

In addition to promoting EGFR degradation, this compound effectively inhibits the proliferation of lung cancer cells that are dependent on mutant EGFR signaling.

(Specific IC50 values for cell proliferation were not detailed in the reviewed abstracts, but the primary research indicates potent inhibition of cell growth.)

Mechanism of Action and Signaling Pathway

This compound is a heterobifunctional molecule composed of a ligand that binds to EGFR and another ligand that recruits the VHL E3 ubiquitin ligase. This dual binding brings EGFR into close proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptor. This degradation effectively shuts down downstream signaling pathways that drive tumor growth and survival.[1]

The degradation of EGFR by this compound has been shown to reduce the phosphorylation of downstream signaling proteins such as AKT, a key mediator of cell survival.

Pharmacokinetics

Initial pharmacokinetic studies have been conducted in mice, demonstrating that this compound is bioavailable. Following a single intraperitoneal injection of 50 mg/kg, this compound achieved high plasma concentrations that were sustained over 24 hours. These favorable pharmacokinetic properties suggest its suitability for in vivo efficacy studies.

| Time Point | Plasma Concentration (µM) |

| 8 hours | 5 |

| 24 hours | 1 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these preclinical findings. Below are summaries of the key methodologies employed in the characterization of this compound.

Western Blotting for EGFR Degradation

This protocol is used to quantify the reduction in EGFR protein levels following treatment with this compound.

-

Cell Culture and Treatment: HCC-827 and H3255 cells are cultured in appropriate media and seeded in multi-well plates. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 16 hours).

-

Cell Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for EGFR, phosphorylated EGFR, and downstream signaling proteins like AKT and p-AKT. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of target proteins are normalized to the loading control.

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and growth of cancer cell lines.

-

Cell Seeding: NSCLC cells (HCC-827, H3255) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound, a negative control compound (MS39N, which does not bind to VHL), or a vehicle control.

-

Incubation: The plates are incubated for a period of 72 hours to allow for effects on cell proliferation.

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated by fitting the dose-response curves to a nonlinear regression model.

Mouse Pharmacokinetic Study

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.

-

Animal Model: Male C57BL/6 mice are used for the study.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered to the mice via a single intraperitoneal (IP) injection at a specified dose (e.g., 50 mg/kg).

-

Blood Sampling: Blood samples are collected from the mice at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: The collected blood samples are processed to separate the plasma.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-